
1,1-Difluoroethyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoroethyl trifluoromethanesulfonate is a chemical compound with the molecular formula C3H3F5O3S . It is used in various chemical reactions and has a molecular weight of 214.11 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C3H3F5O3S/c1-2(4,5)11-12(9,10)3(6,7)8/h1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Lewis Acid Catalysis
1,1-Difluoroethyl trifluoromethanesulfonate is related to scandium trifluoromethanesulfonate, which is used as a Lewis acid catalyst in acylation reactions. It is effective for acylating primary, secondary, and sterically hindered tertiary alcohols. The catalyst has high catalytic activity, particularly in the selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Friedel-Crafts Alkenylation
Metal trifluoromethanesulfonates, a category to which this compound belongs, are used to catalyze Friedel-Crafts alkenylation of arenes using alkynes. This process yields 1,1-diarylalkenes with high efficiency (Tsuchimoto, Maeda, Shirakawa, & Kawakami, 2000).
Cationic Cyclizations
Trifluoromethanesulfonic (triflic) acid, closely related to this compound, is an excellent catalyst for inducing 5-endo cyclisation of homoallylic sulfonamides to form pyrrolidines. This method is efficient for forming polycyclic systems (Haskins & Knight, 2002).
Synthesis and Transformations
Vinyl and aryl trifluoromethanesulfonates, similar in function to this compound, undergo various synthetic transformations. They are used in cross-coupling reactions and in natural product synthesis. Their use in Heck reactions is notable for superior regio- and diastereoselectivity (Ritter, 1993).
Aminolysis of Epoxides
Lanthanide(III) trifluoromethanesulfonates, a group that includes this compound, catalyze the aminolysis of 1,2-epoxides. This results in β-amino alcohols with high yield and selectivity, under mild conditions (Chini, Crotti, Favero, Macchia, & Pineschi, 1994).
Sulfonylation Reactions
Bismuth(III) Trifluoromethanesulfonate, an analogous compound to this compound, is an efficient catalyst for the sulfonylation of arenes. This process is significant in aromatic electrophilic substitutions and the synthesis of sulfones (Répichet, Roux, Hernandez, Dubac, & Desmurs, 1999).
C-H Triflation
Trifluoromethanesulfonic acid, closely related to this compound, is used for C-H triflation of 1,1'-bi-2-naphthol (BINOL) derivatives, introducing TfO groups in a single operation. This method is useful in synthesizing highly oxidized BINOL derivatives (Nakazawa, Sako, Masui, Kurosaki, Yamamoto, Kamei, & Shimada, 2019).
Electrochemistry
In electrochemistry, trifluoromethanesulfonic acid is used as a solvent in cyclic voltammetry, enabling the study of redox processes involving high oxidation states (Bernhard, Diab, & Ludi, 1990).
Selective Reduction
Trifluoromethanesulfonic acid is employed in the selective reduction of hydroxy substituted carboxylic acids, ketones, and aldehydes to carbonyl compounds. This highlights its versatility in chemical reactions (Olah & Wu, 1991).
Structural Studies
Methyl trifluoromethanesulfonate, a compound similar to this compound, has been studied for its molecular structure, providing insights into the conformational properties of covalent sulfonates (Trautner, Altabef, Fernández, Varetti, & Oberhammer, 1999).
Decomposition Studies
Perfluorinated sulfonic acids, which include compounds similar to this compound, have been studied for their thermal decomposition at elevated temperatures. This research is significant for understanding the chemical transformation of these compounds in environments like waste incineration (Altarawneh, 2021).
Safety and Hazards
This compound is classified as dangerous, with hazard statements including EUH014, H225, H302, H312, H314, H332, and H335 . These statements indicate various hazards, including flammability and health risks if the substance is swallowed, comes into contact with skin, or if its dust/fume/gas/mist/vapors/spray is inhaled .
Future Directions
While specific future directions for 1,1-Difluoroethyl trifluoromethanesulfonate are not mentioned in the search results, there is ongoing research in the field of difluoromethylation processes . This suggests that there may be future developments in the synthesis and application of compounds like this compound.
properties
IUPAC Name |
1,1-difluoroethyl trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F5O3S/c1-2(4,5)11-12(9,10)3(6,7)8/h1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUKVRQUVNUSHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OS(=O)(=O)C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73323-78-1 |
Source


|
| Record name | 1,1-difluoroethyl trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


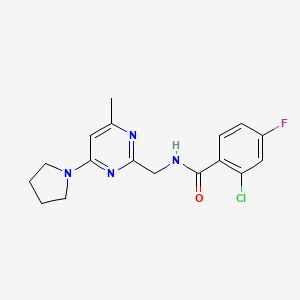
![N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B2479601.png)
![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2479603.png)

![Methyl 1-benzyl-3-(4-methoxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2479608.png)
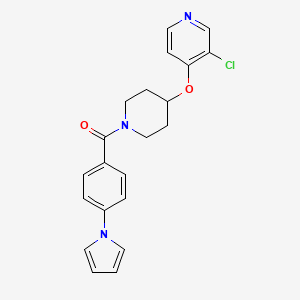

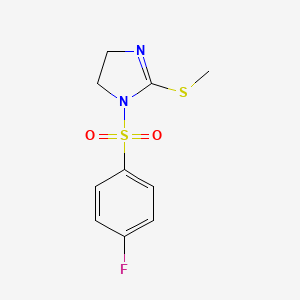
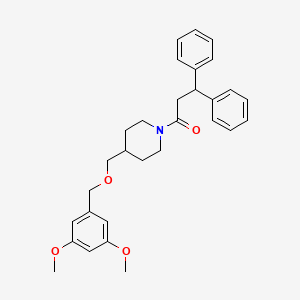
![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)butanamide](/img/structure/B2479614.png)
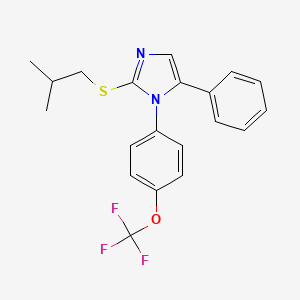
![3-butoxy-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2479617.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2479619.png)